molecular formula C7H8N2O2 B13118170 4-(Aminomethyl)nicotinicacid

4-(Aminomethyl)nicotinicacid

Cat. No.: B13118170
M. Wt: 152.15 g/mol
InChI Key: HEPAEHPKJHGFHD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3 This compound is characterized by the presence of an aminomethyl group attached to the fourth position of the pyridine ring of nicotinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)nicotinic acid typically involves the introduction of an aminomethyl group to the nicotinic acid structure. One common method is the reaction of 4-chloronicotinic acid with a substituted amine under controlled conditions. The reaction is usually carried out in a three-necked, round-bottomed flask fitted with a nitrogen inlet adapter .

Industrial Production Methods

Industrial production methods for 4-(Aminomethyl)nicotinic acid may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)nicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The aminomethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while substitution reactions can produce a variety of functionalized nicotinic acid compounds.

Scientific Research Applications

4-(Aminomethyl)nicotinic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)nicotinic acid involves its interaction with various molecular targets and pathways. It can act as a precursor to nicotinamide coenzymes, which play a crucial role in redox reactions and cellular metabolism. The compound’s effects are mediated through its ability to donate or accept electrons in these reactions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(Aminomethyl)nicotinic acid include:

Uniqueness

4-(Aminomethyl)nicotinic acid is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and stability compared to other nicotinic acid derivatives .

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

4-(aminomethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H8N2O2/c8-3-5-1-2-9-4-6(5)7(10)11/h1-2,4H,3,8H2,(H,10,11)

InChI Key

HEPAEHPKJHGFHD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN)C(=O)O

Origin of Product

United States

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